![molecular formula C14H15NO6 B8527340 (2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID CAS No. 32954-41-9](/img/structure/B8527340.png)
(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of acetoxy, acetylamino, and methoxy functional groups attached to a cinnamic acid backbone. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Cinnamic Acid Formation: The final step involves the formation of the cinnamic acid backbone through a condensation reaction, often using a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling effects.
Gene Expression Modulation: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetoxy-3-methoxycinnamic acid
- Alpha-acetylamino-3-methoxycinnamic acid
- 4-Acetoxy-alpha-amino-3-methoxycinnamic acid
Uniqueness
(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID is unique due to the presence of both acetoxy and acetylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
32954-41-9 |
|---|---|
Fórmula molecular |
C14H15NO6 |
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
2-acetamido-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H15NO6/c1-8(16)15-11(14(18)19)6-10-4-5-12(21-9(2)17)13(7-10)20-3/h4-7H,1-3H3,(H,15,16)(H,18,19) |
Clave InChI |
XWILPQCBLAXRHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


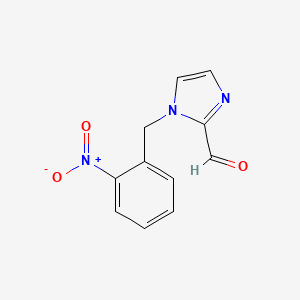
![2-[(1H-Imidazol-5-yl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B8527264.png)

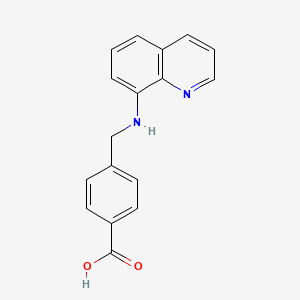
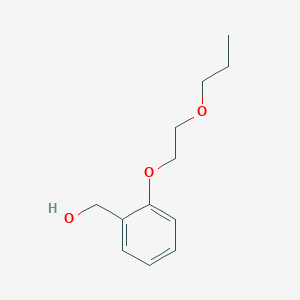
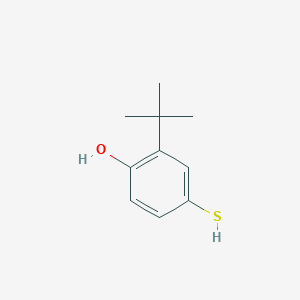

![(5-Amino-[1,2,4]thiadiazol-3-yl)-acetic acid](/img/structure/B8527293.png)
![2-(1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8527295.png)

![tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate](/img/structure/B8527309.png)

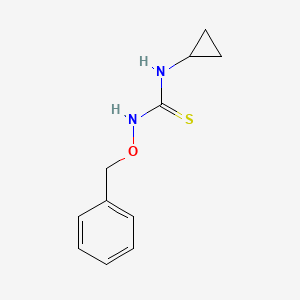
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]acetamide](/img/structure/B8527351.png)
